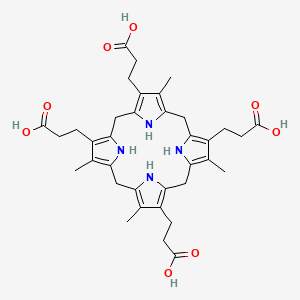

coproporphyrinogen III

Description

Properties

IUPAC Name |

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVHXTXUXOFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180875 | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2624-63-7 | |

| Record name | Coproporphyrinogen III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coproporphyrinogen III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrinogen III | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Coproporphyrinogen III: Structure, Function, and Clinical Significance

Abstract

Coproporphyrinogen III is a critical metabolic intermediate in the biosynthetic pathway of heme, a fundamental molecule for numerous biological processes, including oxygen transport and cellular respiration.[1] This guide provides a comprehensive technical overview of the structure, biosynthesis, and function of this compound. It delves into the enzymatic reactions governing its formation and subsequent conversion, its pivotal role in the pathogenesis of certain porphyrias, and its emerging significance as a biomarker and potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this key tetrapyrrole.

Introduction: The Central Role of this compound in Heme Biosynthesis

Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a vast array of proteins, including hemoglobin, myoglobin, and cytochromes.[2] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm of most eukaryotic cells. This compound stands as a crucial junction in this pathway, marking the transition of the biosynthetic process from the cytoplasm back into the mitochondria.[3]

This colorless molecule is a tetrapyrrole, composed of four pyrrole rings linked by methylene bridges.[4] Its precise structure and the arrangement of its side chains are paramount for its recognition by subsequent enzymes in the heme synthesis cascade. Disruptions in the enzymes that produce or consume this compound can lead to its accumulation, resulting in a group of metabolic disorders known as porphyrias.[5]

Molecular Structure and Properties

This compound is a porphyrinogen, a reduced and non-aromatic precursor to the colored porphyrins.[5] Its chemical formula is C36H44N4O8.[6] The core of the molecule is a hexahydroporphine ring system. Attached to this core are four methyl (-CH3) groups and four propionic acid (-CH2-CH2-COOH) groups as side chains.[1] The specific arrangement of these side chains around the tetrapyrrole ring is what defines it as the "III" isomer, with the sequence MP-MP-MP-PM (M=methyl, P=propionic acid).[1] This specific isomeric configuration is essential for its correct metabolism to heme.

| Property | Value | Source |

| Molecular Formula | C36H44N4O8 | [6] |

| Molar Mass | 652.75 g/mol | [5] |

| Appearance | Colorless solid | [1] |

| Isomeric Form | Type III | [1] |

Biosynthesis of this compound

This compound is synthesized in the cytoplasm from uroporphyrinogen III through the action of the enzyme uroporphyrinogen decarboxylase (UROD).[7][8]

The Role of Uroporphyrinogen Decarboxylase (UROD)

UROD catalyzes the sequential removal of the four carboxyl groups from the acetate side chains of uroporphyrinogen III, converting them into methyl groups.[8][9] This reaction releases four molecules of carbon dioxide.[1] The enzyme is unusual in that it performs this decarboxylation without the need for any cofactors.[9] The proposed mechanism involves substrate protonation by an arginine residue within the enzyme's active site.[9]

Deficiencies in UROD activity, either inherited or acquired, lead to the accumulation of uroporphyrinogen and other porphyrin precursors, causing the condition known as porphyria cutanea tarda, the most common type of porphyria.[7][10][11]

Caption: Enzymatic conversion of uroporphyrinogen III to this compound.

The Metabolic Fate of this compound

Once synthesized in the cytoplasm, this compound is transported into the mitochondrial intermembrane space, where it becomes the substrate for the sixth enzyme of the heme biosynthetic pathway, coproporphyrinogen oxidase (CPOX).[3][12]

Coproporphyrinogen Oxidase (CPOX): The Gateway to Protoporphyrin IX

CPOX is a homodimeric enzyme that catalyzes the oxidative decarboxylation of this compound to form protoporphyrinogen IX.[12] This reaction involves the conversion of two of the four propionic acid side chains into vinyl groups.[13] The enzyme requires molecular oxygen as an electron acceptor.[12]

There are two main types of coproporphyrinogen oxidases:

-

Oxygen-dependent (HemF): Found in mammals and some bacteria, this enzyme utilizes molecular oxygen directly in the oxidative decarboxylation process.[4]

-

Oxygen-independent (HemN): Present in many bacteria, this enzyme is a "Radical SAM" enzyme that uses S-adenosyl-l-methionine and an iron-sulfur cluster for catalysis and does not require molecular oxygen.[14][15]

In humans, CPOX is encoded by the CPOX gene.[2] Mutations in this gene can lead to a deficiency in the enzyme's activity, causing the acute hepatic porphyria known as hereditary coproporphyria.[12][16]

Caption: The central position of this compound in the heme biosynthesis pathway.

Clinical Significance: this compound in Porphyrias

The clinical relevance of this compound lies in the consequences of its abnormal accumulation due to enzymatic defects in the heme synthesis pathway.

Hereditary Coproporphyria (HCP)

HCP is a rare, autosomal dominant acute hepatic porphyria caused by a deficiency in CPOX activity.[16][17] This deficiency leads to the accumulation of this compound and other porphyrin precursors in the liver.[17] The clinical manifestations of HCP are characterized by acute neurovisceral attacks, which can include severe abdominal pain, nausea, vomiting, and neurological dysfunction.[16][18] Some individuals with HCP may also experience cutaneous photosensitivity.[16]

Diagnosis of HCP during an acute attack relies on the detection of markedly elevated levels of porphobilinogen in the urine.[18] Further differentiation from other acute porphyrias is achieved through quantitative analysis of porphyrins in urine and feces, which will show a significant increase in coproporphyrin III.[18][19] Genetic testing for mutations in the CPOX gene can confirm the diagnosis.[19]

Other Porphyrias and Coproporphyrinuria

Elevated levels of coproporphyrin in the urine, a condition known as coproporphyrinuria, is not exclusive to HCP and can be a non-specific finding in various other conditions, including liver disease, lead poisoning, and certain bone marrow disorders.[16] Therefore, a comprehensive clinical and biochemical evaluation is essential for an accurate diagnosis.

This compound as a Biomarker and Therapeutic Target

Recent research has highlighted the potential of coproporphyrins I and III as endogenous biomarkers for the activity of certain drug transporters, particularly organic anion transporting polypeptides (OATPs) in the liver.[20] This has significant implications for drug development and personalized medicine, as it may allow for the non-invasive assessment of drug-drug interactions and individual variations in drug metabolism.

Furthermore, the enzymes involved in the metabolism of this compound, namely UROD and CPOX, represent potential targets for therapeutic intervention. For instance, in certain bacterial pathogens that rely on their own heme synthesis, inhibitors of these enzymes could serve as novel antimicrobial agents.

Experimental Protocols

Measurement of Coproporphyrinogen Oxidase (CPOX) Activity

The activity of CPOX can be determined by measuring the rate of conversion of this compound to protoporphyrinogen IX. The product, protoporphyrinogen IX, is then oxidized to the fluorescent protoporphyrin IX for quantification.

Materials:

-

Cell or tissue homogenate (e.g., lymphocytes, liver biopsy)

-

This compound substrate

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Terminating solution (e.g., perchloric acid/methanol)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Protocol:

-

Sample Preparation: Prepare a homogenate of the biological sample in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the mitochondrial fraction where CPOX is located. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a microcentrifuge tube, combine the sample supernatant with the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the reaction mixture to initiate the enzymatic reaction. The final concentration of the substrate should be optimized for the specific sample type.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the assay.[21]

-

Termination of Reaction: Stop the reaction by adding the terminating solution. This will precipitate the proteins and also oxidize the protoporphyrinogen IX product to the stable and fluorescent protoporphyrin IX.

-

Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Analyze the supernatant by reversed-phase HPLC with fluorescence detection to separate and quantify the protoporphyrin IX formed.[22]

-

Calculation: Calculate the CPOX activity as the amount of protoporphyrin IX produced per unit of time per milligram of protein.

Self-Validation:

-

Negative Control: A reaction mixture without the cell/tissue homogenate should be included to account for any non-enzymatic conversion of the substrate.

-

Positive Control: A sample with known CPOX activity should be run in parallel to ensure the assay is performing correctly.

-

Linearity: The assay should be validated for linearity with respect to both protein concentration and incubation time.[21]

Caption: Experimental workflow for the measurement of coproporphyrinogen oxidase activity.

Conclusion

This compound is a metabolite of profound importance, sitting at a critical juncture in the synthesis of heme. Its structure is finely tuned for recognition by the enzymes that metabolize it, and any disruption in this process can have severe clinical consequences, as evidenced by the debilitating symptoms of hereditary coproporphyria. The ongoing research into the roles of this compound and its metabolizing enzymes continues to unveil new insights into cellular metabolism, disease pathogenesis, and opportunities for novel diagnostic and therapeutic strategies. For researchers and clinicians in the fields of hematology, hepatology, and drug development, a thorough understanding of this compound is indispensable.

References

- Vertex AI Search. (2024). This compound; Definition, Structure, Function, Role, uroporphyrinogen decarboxylase - YouTube.

- Wikipedia. (n.d.). This compound.

- Wikipedia. (n.d.). This compound oxidase.

- PubMed. (2009). Functional differentiation of two analogous this compound oxidases for heme and chlorophyll biosynthesis pathways in the cyanobacterium Synechocystis sp. PCC 6803.

- Wikiwand. (n.d.). Uroporphyrinogen III decarboxylase.

- Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0001261).

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- NIH. (2012). Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf.

- NIH. (n.d.).

- Benchchem. (n.d.). This compound.

- PubMed. (1995). Uroporphyrinogen decarboxylase. J Bioenerg Biomembr.

- Grokipedia. (2026). Uroporphyrinogen III decarboxylase.

- Klarity Health Library. (n.d.). Understanding, Diagnosing, and Using Genetic Testing for Hereditary Coproporphyria.

- Wikipedia. (n.d.). Uroporphyrinogen decarboxylase.

- Medicover Hospitals. (n.d.).

- American Porphyria Foundation. (2020).

- Frontiers. (2024).

- Frontiers. (2024).

- PMC - PubMed Central. (2023). The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes.

- MedlinePlus Genetics. (n.d.). CPOX gene.

- Wikipedia. (n.d.). Hereditary coproporphyria.

- P. aeruginosa Metabolome Database. (n.d.). Coproporphyrin III (PAMDB000151).

- NIH. (n.d.). Coproporphyrinogen Oxidase - MeSH - NCBI.

- YouTube. (2015). Biochemistry | Uroporphyrinogen Decarboxylase Mechanism.

- NIH. (2024). Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry.

- NIH. (n.d.). This compound | C36H44N4O8 | CID 321 - PubChem.

- Klarity Health Library. (2024).

- PubMed. (1982). This compound oxidase assay. Enzyme.

- Ariel University. (1994). Determination of this compound oxidase activity in bacteria.

- PubMed. (2000). Simple and rapid method for the determination of coproporphyrinogen oxidase activity.

- PMC. (n.d.). Clinically Important Features of Porphyrin and Heme Metabolism and the Porphyrias.

- Frontiers. (2024). The alternative this compound oxidase (CgoN) catalyzes the oxygen-independent conversion of this compound into coproporphyrin III.

- UniProt. (n.d.). Hereditary coproporphyria | Human diseases.

- PubMed. (2013).

- PubMed. (2002). Metabolism of analogues of coproporphyrinogen-III with modified side chains: implications for binding at the active site of coproporphyrinogen oxidase.

- PubMed. (2002).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CPOX gene: MedlinePlus Genetics [medlineplus.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. This compound | C36H44N4O8 | CID 321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Uroporphyrinogen III decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Uroporphyrinogen III decarboxylase - Wikiwand [wikiwand.com]

- 10. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound oxidase - Wikipedia [en.wikipedia.org]

- 13. Coproporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 14. Functional differentiation of two analogous this compound oxidases for heme and chlorophyll biosynthesis pathways in the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxygen-independent coproporphyrinogen-III oxidase HemN from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hereditary coproporphyria - Wikipedia [en.wikipedia.org]

- 17. What Is Hereditary Coproporphyria? - Klarity Health Library [my.klarity.health]

- 18. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sequencing.com [sequencing.com]

- 20. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cris.ariel.ac.il [cris.ariel.ac.il]

- 22. Simple and rapid method for the determination of coproporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Coproporphyrinogen III for Advanced Research

Abstract

Coproporphyrinogen III is a pivotal, yet chemically labile, metabolic intermediate in the biosynthesis of heme and other essential tetrapyrroles.[1] As the final precursor common to both the protoporphyrin-dependent and coproporphyrin-dependent pathways, its unique chemical properties dictate its biological function and the methodologies required for its study.[2][3] This guide provides an in-depth exploration of the core chemical characteristics of this compound, including its structure, stability, solubility, and spectroscopic signatures. We delve into the causality behind experimental choices for its analysis and provide validated protocols and workflows tailored for researchers, scientists, and drug development professionals. This document is structured to serve as a foundational reference, bridging fundamental chemistry with practical, field-proven insights.

Introduction: The Crucial Role of a Transient Intermediate

The biosynthesis of heme is a highly conserved and essential metabolic pathway.[4] Within this intricate eight-enzyme cascade, this compound emerges as a key branching point. It is synthesized in the cytosol from uroporphyrinogen III by the enzyme uroporphyrinogen decarboxylase (UROD), which systematically removes four acetate side chains.[5][6][7] Following its formation, this compound is transported into the intermembrane space of the mitochondria.[4][5] Here, it serves as the substrate for coproporphyrinogen oxidase (CPOX), which catalyzes its oxidative decarboxylation to form protoporphyrinogen IX, the precursor to protoporphyrin IX and ultimately, heme.[1][5]

The clinical and pharmacological significance of this molecule is profound. Genetic deficiencies in CPOX lead to hereditary coproporphyria (HCP), a disorder characterized by the accumulation of this compound and its auto-oxidation product, coproporphyrin III.[1][5] Understanding the chemical properties of this compound is therefore not merely an academic exercise; it is fundamental to diagnosing metabolic disorders and developing therapeutic interventions that target the heme synthesis pathway.

Core Chemical and Physical Properties

The utility and challenge of working with this compound stem directly from its inherent chemical nature.

Molecular Structure and Isomerism

This compound is a porphyrinogen, a class of tetrapyrroles characterized by a hexahydroporphine core where the four pyrrole rings are linked by sp³-hybridized methylene bridges (−CH₂−).[5][8] This saturated, flexible structure is in stark contrast to the planar, aromatic macrocycle of porphyrins. The molecule possesses four methyl (−CH₃) and four propionic acid (−CH₂CH₂COOH) side chains. In the biologically crucial "III" isomer, these side chains are arranged asymmetrically around the macrocycle in the sequence MP-MP-MP-PM (Methyl, Propionyl).[8] This specific arrangement is vital for recognition by downstream enzymes like CPOX.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2624-63-7 | [1][8][9] |

| Molecular Formula | C₃₆H₄₄N₄O₈ | [8][10] |

| Molar Mass | 660.76 g/mol | [1][10] |

| Appearance | Colorless solid | [8] |

| Synonyms | Coproporphyrinogen-III | [11] |

| InChI Key | NIUVHXTXUXOFEB-UHFFFAOYSA-N | [1][8] |

Solubility Profile: Theoretical Considerations and Practical Guidance

Direct, quantitative solubility data for this compound is not widely published, primarily due to its instability. However, its structure provides clear guidance for solvent selection.

-

Aqueous Solubility: The presence of four propionic acid side chains (pKa ~4.8) renders the molecule ionizable. At neutral or slightly alkaline pH (pH > 7.0), these groups are deprotonated to carboxylates (−COO⁻), significantly enhancing solubility in aqueous buffers. Conversely, in acidic solutions, the protonated carboxylic acids reduce aqueous solubility.

-

Organic Solubility: Porphyrinogens, like their oxidized porphyrin counterparts, often require organic solvents for complete dissolution. While data for the porphyrinogen is scarce, the oxidized form, coproporphyrin III, is highly soluble in dimethyl sulfoxide (DMSO).[12] For other porphyrins, solvents like dichloromethane (DCM), chloroform, and dimethylformamide (DMF) are effective.[13] It is reasonable to extrapolate that this compound would exhibit similar solubility in these polar aprotic solvents.

Expert Insight: When preparing stock solutions, the use of freshly opened, anhydrous DMSO is recommended to avoid premature oxidation. For aqueous assays, prepare a concentrated stock in DMSO and dilute it into the final aqueous buffer (e.g., HEPES, Tris) at the working concentration. The final DMSO concentration should be kept low (typically <1%) to minimize effects on enzyme activity.

Stability and Oxidation: The Porphyrinogen-to-Porphyrin Transition

The most critical chemical property of this compound is its susceptibility to oxidation. The six-electron oxidation of the methylene bridges to methene bridges is thermodynamically favorable and can occur non-enzymatically in the presence of mild oxidants, including atmospheric oxygen, particularly when exposed to light.[5][6]

This compound (Colorless, Non-fluorescent) → Coproporphyrin III (Colored, Fluorescent)

This transformation is not merely a chemical curiosity; it has profound biological and analytical implications:

-

Biological Dead-End: Coproporphyrin III, the oxidized product, cannot be metabolized by CPOX and represents a dead-end product in the heme pathway.[5][14] Its accumulation is a hallmark of certain porphyrias.

-

Analytical Handle: The spontaneous oxidation provides a powerful tool for detection. Assays are often designed to quantify the stable, spectroscopically active coproporphyrin III after the enzymatic reaction is complete.[15]

Spectroscopic and Analytical Characterization

Direct analysis of this compound is challenging due to its lack of a conjugated chromophore. Therefore, analytical strategies almost universally rely on its conversion to coproporphyrin III.

Spectroscopic Silence: The Challenge of Direct Analysis

Due to the sp³-hybridized methylene bridges, the tetrapyrrole macrocycle of this compound is not a conjugated system.[8] Consequently, it does not absorb light in the visible region, appearing colorless, and it is not fluorescent.[1][5] This necessitates indirect measurement methods.

Indirect Analysis via Coproporphyrin III

Once oxidized, coproporphyrin III exhibits the characteristic and intense spectroscopic signals of a porphyrin.

-

UV-Visible Absorption Spectroscopy: The absorption spectrum is dominated by an intense peak in the near-UV region, known as the Soret band, and several weaker peaks in the visible region, called Q-bands.[16] These absorption maxima are pH-dependent but provide a reliable method for quantification.

| Spectral Feature | Wavelength Range (nm) | Molar Absorptivity (ε) | Source(s) |

| Soret Band | 390 - 425 nm | High (~500,000 M⁻¹cm⁻¹ in acid) | [16][17] |

| Q-Bands | 480 - 700 nm | Low | [16] |

-

Fluorescence Spectroscopy: Coproporphyrin III is highly fluorescent, typically exhibiting emission peaks in the red region of the spectrum (~620-680 nm) upon excitation near its Soret band (~400 nm).[18][19][20] This property allows for highly sensitive detection in complex biological samples.

Advanced Analytical Techniques: Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as the gold standard for the direct and highly specific quantification of enzymatic products in the heme pathway.[15][21] This technique can measure the mass of the product (this compound or its oxidized form) and its fragments, providing unambiguous identification and quantification, even at low concentrations. A published method reports a Kₘ value of 0.066 ± 0.009 µM for CPOX using this approach.[15][21]

Biochemical Context and Methodologies

A robust understanding of this compound's chemical properties is the foundation for designing meaningful biochemical experiments.

The Heme Synthesis Pathway: A Visual Guide

The journey of this compound from the cytosol to the mitochondrial matrix is a critical juncture in cellular metabolism.

Diagram 1: Key steps in the heme pathway involving this compound.

Experimental Protocol: Enzymatic Assay of Coproporphyrinogen Oxidase via Tandem Mass Spectrometry

This protocol is adapted from established methods and provides a robust framework for measuring CPOX activity.[15][21] The core principle is to incubate the enzyme source with the substrate, this compound, and then quantify the product, protoporphyrinogen IX (as protoporphyrin IX), using a highly specific mass spectrometric method.

Causality: The choice of mass spectrometry is deliberate; it avoids interferences from other fluorescent or absorbing molecules in the cellular lysate and directly measures the product of the enzymatic reaction, providing the highest level of confidence.

Materials:

-

Substrate: this compound (prepared by reduction of Coproporphyrin III with sodium amalgam or purchased)

-

Enzyme Source: Isolated mitochondria from lymphocytes or other cell types

-

Internal Standard: Deuterated Protoporphyrin IX or Mesoporphyrin IX

-

Reaction Buffer: e.g., 50 mM potassium phosphate, pH 7.4

-

Quenching Solution: e.g., Acetonitrile with 1% formic acid

-

Extraction Solvent: e.g., Ethyl acetate/acetic acid (3:1, v/v)

Step-by-Step Methodology:

-

Enzyme Preparation: Isolate mitochondria from the chosen cell source using differential centrifugation. Resuspend the mitochondrial pellet in the reaction buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., dilute HCl, neutralized immediately before use) and protect from light.

-

Reaction Initiation: In a microcentrifuge tube, combine the mitochondrial suspension (enzyme), reaction buffer, and substrate to a final volume (e.g., 200 µL). Use a range of substrate concentrations to determine kinetic parameters (e.g., 0.01 - 1.0 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear range with respect to time and protein concentration.

-

Reaction Quenching & Internal Standard Addition: Stop the reaction by adding an equal volume of cold quenching solution. Add a known amount of the internal standard. This step is critical as the internal standard corrects for variations in extraction efficiency and instrument response.

-

Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The product (protoporphyrinogen IX, which will oxidize to protoporphyrin IX) and internal standard will partition into the organic layer.

-

Solvent Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a C18 column for separation. Monitor the specific mass-to-charge (m/z) transitions for protoporphyrin IX and the internal standard.

-

Data Analysis: Calculate the ratio of the peak area of the analyte (protoporphyrin IX) to the peak area of the internal standard. Quantify the amount of product formed by comparing this ratio to a standard curve. Enzyme activity is typically expressed as pmol of product formed per minute per mg of protein.

Experimental Workflow: Logic and Causality

The following diagram illustrates the logical flow of the CPOX assay, emphasizing the critical control and validation points.

Diagram 2: Logical workflow for the CPOX enzymatic assay.

Conclusion and Future Directions

This compound is a chemically delicate but biologically indispensable molecule. Its defining features—an asymmetric tetrapyrrole structure, inherent instability to oxidation, and lack of a native chromophore—present unique challenges for its study. However, by leveraging its conversion to the stable and spectroscopically active coproporphyrin III, and by employing advanced analytical techniques like mass spectrometry, researchers can accurately probe its role in health and disease. For professionals in drug development, the enzymes that produce and consume this compound represent viable targets. A deep understanding of the substrate's chemical properties is the critical first step in designing effective inhibitors and modulators for the next generation of therapies for porphyrias and other metabolic disorders.

References

-

Taylor & Francis. This compound – Knowledge and References . [Link]

-

Wikipedia. This compound . [Link]

-

Yeast Metabolome Database. This compound (YMDB00084) . [Link]

-

CAS Common Chemistry. This compound . [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0001261) . [Link]

-

PubChem. This compound . [Link]

-

PubMed. The alternative this compound oxidase (CgoN) catalyzes the oxygen-independent conversion of this compound into coproporphyrin III . [Link]

-

NCBI Bookshelf. Biochemistry, Heme Synthesis . [Link]

-

Frontiers in Microbiology. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria . [Link]

-

PubMed Central. The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes . [Link]

-

Frontiers. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria . [Link]

-

Frontiers. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria . [Link]

-

PubMed Central. The alternative this compound oxidase (CgoN) catalyzes the oxygen-independent conversion of this compound into coproporphyrin III . [Link]

-

PubMed. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and this compound oxidase . [Link]

-

ACS Publications. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Uroporphyrinogen Decarboxylase and this compound Oxidase . [Link]

-

ResearchGate. Absorbance spectra for coproporphyrin III showing the intense band of... . [Link]

-

PubMed Central. Spectral absorption and fluorescence of coproporphyrin isomers I and III and the melting-points of their methyl esters . [Link]

-

PubMed. Spectral absorption and fluorescence of coproporphyrin isomers I and III and the melting-points of their methyl esters . [Link]

-

Human Metabolome Database. Showing metabocard for Coproporphyrin III (HMDB0000570) . [Link]

-

PubMed Central. Coproporphyrin III Isolated from the Human Tubercle Bacillus by Chromatographic and Fluorescence Analysis. Fluorescence and Absorption Spectral Data . [Link]

-

PubMed. Uroporphyrinogen decarboxylase . [Link]

-

The Royal Society of Chemistry. Supplementary Information for - The Royal Society of Chemistry . [Link]

-

ResearchGate. Can anyone help me with finding the proper solvents? . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria [frontiersin.org]

- 3. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0001261) [hmdb.ca]

- 7. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | C36H44N4O8 | CID 321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ymdb.ca [ymdb.ca]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: Showing metabocard for Coproporphyrin III (HMDB0000570) [hmdb.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Spectral absorption and fluorescence of coproporphyrin isomers I and III and the melting-points of their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectral absorption and fluorescence of coproporphyrin isomers I and III and the melting-points of their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coproporphyrin III Isolated from the Human Tubercle Bacillus by Chromatographic and Fluorescence Analysis. Fluorescence and Absorption Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Coproporphyrinogen III in Chlorophyll Biosynthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the critical role of coproporphyrinogen III in the biosynthesis of chlorophyll. Positioned at a key juncture in the complex tetrapyrrole pathway, the metabolic fate of this compound is a determining factor for the production of chlorophylls, hemes, and other essential tetrapyrrole compounds. This document will elucidate the enzymatic conversion of this compound to protoporphyrinogen IX, catalyzed by the enzyme coproporphyrinogen oxidase (CPOX). We will delve into the mechanistic details of this oxidative decarboxylation, explore the different classes of CPOX enzymes, and discuss the regulatory mechanisms that govern this crucial step. Furthermore, this guide will present experimental protocols for the characterization of CPOX activity and discuss the implications of this enzymatic step in the context of herbicide development and metabolic engineering.

Introduction: The Tetrapyrrole Pathway - A Symphony of Life's Pigments

The biosynthesis of tetrapyrroles is a fundamental metabolic pathway that gives rise to a diverse array of vital molecules, including the chlorophylls essential for photosynthesis, the hemes required for respiration and oxygen transport, sirohemes involved in sulfite and nitrite reduction, and phytochromobilins for light sensing.[1][2][3] This intricate pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce the common precursor, uroporphyrinogen III.[4][5]

From uroporphyrinogen III, the pathway diverges. Decarboxylation of the four acetate side chains of uroporphyrinogen III by uroporphyrinogen decarboxylase (UROD) yields this compound, a colorless and unstable intermediate.[6][7][8] this compound stands as a critical branch point, where its subsequent modification dictates the final tetrapyrrole product. This guide will focus on the metabolic route leading to chlorophyll, a pathway initiated by the oxidative decarboxylation of this compound.

The Central Transformation: this compound to Protoporphyrinogen IX

The conversion of this compound to protoporphyrinogen IX is the sixth step in the biosynthesis of both heme and chlorophyll and is catalyzed by the enzyme coproporphyrinogen oxidase (CPOX; EC 1.3.3.3).[9] This reaction involves the sequential oxidative decarboxylation of the propionate side chains on rings A and B of the this compound macrocycle, transforming them into vinyl groups.[10][11][12] This modification is crucial as it establishes the protoporphyrinogen IX structure, the immediate precursor for the insertion of either iron (for heme) or magnesium (for chlorophyll).[13][14][15]

The overall reaction can be summarized as follows:

This compound + O₂ → Protoporphyrinogen IX + 2 CO₂ + 2 H₂O [16]

This enzymatic step is of paramount importance; mutations in the gene encoding CPOX can lead to the accumulation of this compound, which can be phototoxic and lead to the generation of reactive oxygen species (ROS), causing significant cellular damage.[17][18][19]

The Enzymatic Machinery: Coproporphyrinogen Oxidase (CPOX)

Coproporphyrinogen oxidase is a homodimeric enzyme that is found in a wide range of organisms, from bacteria to plants and animals.[9] In photosynthetic organisms like plants and cyanobacteria, this enzyme plays a dual role in providing the precursor for both chlorophyll and heme biosynthesis.[20][21]

There are two main classes of CPOX enzymes, distinguished by their requirement for molecular oxygen:

-

Oxygen-Dependent (Aerobic) CPOX (HemF): This is the most common type of CPOX found in eukaryotes and many aerobic bacteria.[20][21] It utilizes molecular oxygen as the electron acceptor for the oxidative decarboxylation reaction.[9][22]

-

Oxygen-Independent (Anaerobic) CPOX (HemN): Found in many anaerobic and facultative anaerobic bacteria, this class of CPOX employs a radical S-adenosylmethionine (SAM) mechanism to catalyze the oxidative decarboxylation in the absence of oxygen.[10][11][20]

The presence of both types of enzymes in some organisms, such as the cyanobacterium Synechocystis sp. PCC 6803, highlights the metabolic flexibility required to sustain tetrapyrrole biosynthesis under varying oxygen conditions.[20]

Mechanistic Insights into this compound Oxidative Decarboxylation

The oxidative decarboxylation of this compound by the oxygen-dependent CPOX is a complex process. Studies using specifically labeled substrates have shown that the decarboxylation of the propionate group on ring A occurs first, followed by the decarboxylation of the propionate group on ring B.[23] A proposed mechanism involves the formation of a hydroxylated intermediate, which then undergoes dehydration and decarboxylation to form the vinyl group.[24]

The reaction catalyzed by the oxygen-independent CPOX (HemN) involves the generation of a 5'-deoxyadenosyl radical from SAM. This radical is proposed to abstract a hydrogen atom from the β-carbon of the propionate side chain, initiating the decarboxylation and vinyl group formation.[10]

Visualization of the Chlorophyll Biosynthesis Pathway

To better understand the central position of this compound, the following diagram illustrates the key steps in the chlorophyll biosynthesis pathway.

Figure 1. Overview of the chlorophyll biosynthesis pathway highlighting the central role of this compound.

Regulation of this compound Metabolism

The flux of metabolites through the tetrapyrrole pathway is tightly regulated to meet the cellular demands for chlorophylls and hemes while preventing the accumulation of phototoxic intermediates. The activity of CPOX is subject to regulation at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding CPOX can be influenced by factors such as light, oxygen availability, and the developmental stage of the plant.[13][25] For instance, in the green alga Chlamydomonas reinhardtii, the expression of CPOX is coordinately regulated with cytochrome c6 in response to copper availability.[25]

-

Feedback Inhibition: The end products of the pathway, such as heme, can act as feedback inhibitors of early enzymes in the pathway, thereby controlling the overall flux.[13]

-

Substrate Availability: The concentration of this compound itself can influence the rate of its conversion to protoporphyrinogen IX.

Experimental Protocols: Assay of Coproporphyrinogen Oxidase Activity

The determination of CPOX activity is crucial for studying its kinetic properties, regulation, and for screening potential inhibitors. A common method involves the spectrophotometric or fluorometric measurement of the product, protoporphyrin IX (formed by the spontaneous oxidation of protoporphyrinogen IX).

Workflow for CPOX Activity Assay

Figure 2. A generalized workflow for the in vitro assay of coproporphyrinogen oxidase activity.

Detailed Step-by-Step Methodology

-

Enzyme Preparation:

-

Isolate mitochondria or chloroplasts from the target organism (e.g., plant leaves, yeast cells).

-

Lyse the organelles to release the soluble CPOX enzyme.

-

Determine the protein concentration of the enzyme extract.

-

-

Substrate Preparation:

-

This compound is unstable and readily oxidizes to coproporphyrin III. It should be freshly prepared by the reduction of coproporphyrin III tetramethyl ester followed by hydrolysis.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the enzyme extract, and any cofactors or inhibitors to be tested.

-

Initiate the reaction by adding the freshly prepared this compound substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

The product, protoporphyrinogen IX, is unstable and is oxidized to the stable and fluorescent protoporphyrin IX. This can be achieved by adding a mild oxidizing agent like iodine or by exposure to light.

-

Measure the fluorescence of protoporphyrin IX (excitation ~405 nm, emission ~635 nm) or its absorbance.

-

-

Data Analysis:

-

Calculate the amount of protoporphyrin IX formed using a standard curve.

-

Express the CPOX activity as nmol of product formed per minute per mg of protein.

-

Significance in Drug and Herbicide Development

The essential role of the tetrapyrrole pathway in plants and pathogenic microorganisms makes its enzymes attractive targets for the development of herbicides and antimicrobial drugs. Inhibitors of CPOX can disrupt chlorophyll and heme biosynthesis, leading to the accumulation of phototoxic intermediates and ultimately cell death.[18][19] The structural and mechanistic differences between the oxygen-dependent and oxygen-independent CPOX enzymes could be exploited for the development of selective inhibitors.

Conclusion

This compound occupies a central and indispensable position in the biosynthesis of chlorophyll. Its enzymatic conversion to protoporphyrinogen IX by coproporphyrinogen oxidase is a tightly regulated and mechanistically fascinating step that dictates the flow of intermediates towards the synthesis of life's most important pigments. A thorough understanding of the structure, function, and regulation of CPOX is not only fundamental to our knowledge of plant and microbial metabolism but also holds significant promise for the development of novel therapeutic and agricultural agents.

References

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Macquarie University. (n.d.). Chlorophyll synthesis.

- Tsubaki, M., Furukawa, T., & Inoue, K. (2010). Functional differentiation of two analogous this compound oxidases for heme and chlorophyll biosynthesis pathways in the cyanobacterium Synechocystis sp. PCC 6803. PubMed.

- Layer, G., Gräwert, T., & Jahn, D. (2010). The oxidative decarboxylation of this compound to protoporphyrinogen IX. ResearchGate.

- Layer, G., Pierik, A. J., Trost, M., & Rigby, S. E. (2002). Oxidative decarboxylation of coproporphyrinogen-III to protoporphyrinogen-IX. ResearchGate.

- Silva, P. J., & Ramos, M. J. (2023). The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes. PubMed Central.

- Wikipedia. (n.d.). This compound.

- Biology Stack Exchange. (2014). Protoporphyrinogen (IX) formation in heme synthesis.

- Slideshare. (n.d.). Biosynthesis and properties of cholorophyll.

- Oxford Learning Link. (n.d.). Heme and Chlorophyll Biosynthesis.

- Lo, C., & Bryant, D. A. (2018). Complete enzyme set for chlorophyll biosynthesis in Escherichia coli. PubMed Central.

- Jackson, A. H., Elder, G. H., & Smith, S. G. (1976). Factors determining the sequence of oxidative decarboxylation of the 2- and 4-propionate substituents of this compound by coproporphyrinogen oxidase in rat liver. PubMed.

- Warren, M. J., & Smith, A. G. (2009). Biosynthesis of the modified tetrapyrroles—the pigments of life. PubMed Central.

- Tsubaki, M., Furukawa, T., & Inoue, K. (2010). Functional Differentiation of Two Analogous this compound Oxidases for Heme and Chlorophyll Biosynthesis Pathways in the Cyanobacterium Synechocystis sp. PCC 6803. Oxford Academic.

- Hunter, C. N., & Heyes, D. J. (2022). The terminal enzymes of (bacterio)chlorophyll biosynthesis. Royal Society Publishing.

- Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0001261).

- Schoch, S., & Rüdiger, W. (2003). Enzymes of the Last Steps of Chlorophyll Biosynthesis: Modification of the Substrate Structure Helps To Understand the Topology of the Active Centers. ACS Publications.

- Jackson, A. H., Games, D. E., Couch, P., Jackson, J. R., Belcher, R. B., & Smith, S. G. (1974). Conversion of this compound to Protoporphyrin IX. Karger Publishers.

- Porra, R. J., & Falk, J. E. (1964). The enzymic conversion of coproporphyrinogen 3 into protoporphyrin 9. PubMed.

- Jackson, A. H., Games, D. E., Couch, P., Jackson, J. R., Belcher, R. B., & Smith, S. G. (1974). Conversion of Coproporphyrinogen 3 to Protoporphyrin IX. PubMed.

- Pathak, P., Singh, S. K., & Bhat, S. R. (2017). Gametophyte Development Needs Mitochondrial this compound Oxidase Function. Plant Physiology.

- Wikipedia. (n.d.). Coproporphyrinogen oxidase.

- Hein, S., & Grimm, B. (2010). The tetrapyrrole biosynthetic pathway and its regulation in Rhodobacter capsulatus. PubMed Central.

- ResearchGate. (n.d.). Tetrapyrrole biosynthesis pathway.

- Tripathy, B. C., & Mishra, A. (2023). Chlorophyll Biosynthesis in Higher Plants. ResearchGate.

- Quinn, J. M., & Merchant, S. (1995). Coordinate expression of coproporphyrinogen oxidase and cytochrome c6 in the green alga Chlamydomonas reinhardtii in response to changes in copper availability. The EMBO Journal.

- Mock, H. P., & Grimm, B. (1997). Reduction of coproporphyrinogen oxidase level by antisense RNA synthesis leads to deregulated gene expression of plastid proteins and affects the oxidative defense system. PubMed Central.

- Mock, H. P., & Grimm, B. (1995). Reduction of coproporphyrinogen oxidase level by antisense RNA synthesis leads to deregulated gene expression of plastid proteins and affects the oxidative defense system. PubMed.

- Catalyst University. (2015). Coproporphyrinogen Oxidase- Physiology, Biochemistry, and Mechanism. YouTube.

- ResearchGate. (n.d.). Metabolic pathway of tetrapyrrole biosynthesis in plants.

- UniProt. (n.d.). CPX - Oxygen-dependent coproporphyrinogen-III oxidase, chloroplastic - Oryza sativa subsp. japonica (Rice).

- Jacobs, N. J., & Jacobs, J. M. (1982). Oxidation of protoporphyrinogen to protoporphyrin, a step in chlorophyll and haem biosynthesis. Purification and partial characterization of the enzyme from barley organelles. PubMed Central.

- InterPro. (n.d.). Tetrapyrrole biosynthesis, uroporphyrinogen III synthase (IPR003754).

- PubChem. (n.d.). This compound.

Sources

- 1. The tetrapyrrole biosynthetic pathway and its regulation in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0001261) [hmdb.ca]

- 9. This compound oxidase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. learninglink.oup.com [learninglink.oup.com]

- 15. Complete enzyme set for chlorophyll biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Gametophyte Development Needs Mitochondrial this compound Oxidase Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reduction of coproporphyrinogen oxidase level by antisense RNA synthesis leads to deregulated gene expression of plastid proteins and affects the oxidative defense system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reduction of coproporphyrinogen oxidase level by antisense RNA synthesis leads to deregulated gene expression of plastid proteins and affects the oxidative defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional differentiation of two analogous this compound oxidases for heme and chlorophyll biosynthesis pathways in the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. youtube.com [youtube.com]

- 23. Factors determining the sequence of oxidative decarboxylation of the 2- and 4-propionate substituents of this compound by coproporphyrinogen oxidase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

- 25. Coordinate expression of coproporphyrinogen oxidase and cytochrome c6 in the green alga Chlamydomonas reinhardtii in response to changes in copper availability - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Heme Synthesis: A Technical Guide to the Cellular Metabolic Fate of Coproporphyrinogen III

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coproporphyrinogen III, a critical tetrapyrrole intermediate, stands at a pivotal metabolic junction in the intricate process of heme biosynthesis. Its fate within the cell dictates the progression towards the synthesis of heme, a prosthetic group essential for a myriad of biological functions, including oxygen transport, cellular respiration, and detoxification. This technical guide provides an in-depth exploration of the enzymatic pathways that govern the transformation of this compound, offering a comprehensive resource for researchers in heme metabolism, drug development professionals targeting porphyrias, and scientists investigating cellular bioenergetics. We will delve into the canonical pathway leading to protoporphyrinogen IX, explore an alternative bacterial pathway, dissect the regulatory mechanisms, and provide detailed experimental protocols for the quantitative analysis of these processes.

Introduction: The Central Role of this compound in Heme Biosynthesis

Heme, an iron-containing porphyrin, is indispensable for life.[1][2] Its synthesis is a highly conserved and tightly regulated eight-step enzymatic pathway that traverses both the cytoplasm and mitochondria.[3] this compound is the sixth molecule in this pathway, formed in the cytosol from uroporphyrinogen III by the enzyme uroporphyrinogen decarboxylase.[4] As a colorless and unstable molecule, this compound is rapidly shuttled into the mitochondria, where its metabolic destiny is determined.[4][5]

The primary and most well-understood fate of this compound is its conversion to protoporphyrinogen IX, the precursor to protoporphyrin IX and ultimately heme.[4][6] However, alternative metabolic routes exist, particularly in prokaryotes, and the dysregulation of its metabolism can lead to the accumulation of porphyrin precursors, resulting in a group of genetic disorders known as porphyrias.[7][8] Understanding the factors that govern the metabolic channeling of this compound is therefore of paramount importance for both basic science and clinical applications.

The Canonical Pathway: Oxidative Decarboxylation to Protoporphyrinogen IX

The principal metabolic route for this compound in eukaryotes and many bacteria is its oxidative decarboxylation to protoporphyrinogen IX.[6][9] This critical step is catalyzed by the enzyme coproporphyrinogen oxidase (CPOX) , also known as this compound oxidase.[10][11]

Enzymology and Cellular Localization of Coproporphyrinogen Oxidase (CPOX)

CPOX is a homodimeric enzyme located in the intermembrane space of the mitochondria.[3][10] Its substrate, this compound, is transported from the cytosol into the mitochondria, though the exact transport mechanism is still under investigation.[3] The reaction catalyzed by CPOX involves the removal of carboxyl groups from the propionate side chains of pyrrole rings A and B of this compound, converting them into vinyl groups.[4] This two-step oxidative decarboxylation requires molecular oxygen as an electron acceptor.[10]

Mechanistic Insights into CPOX Activity

The catalytic mechanism of human CPOX is remarkable for its independence from metal ions or cofactors.[3][12] The enzyme utilizes a unique protein fold to facilitate the oxidative decarboxylation.[3] The proposed mechanism involves the abstraction of a proton from the Cβ-carbon of the propionate side chain, leading to the formation of a carbanion intermediate that reacts with molecular oxygen.[3]

Two distinct classes of CPOX have been identified based on their oxygen dependency:

-

Oxygen-dependent (HemF): This is the form found in eukaryotes, including humans, and some aerobic bacteria.[13] It directly uses molecular oxygen for the oxidative decarboxylation.

-

Oxygen-independent (HemN): Found in many facultative and obligate anaerobic bacteria, this enzyme utilizes a different mechanism involving S-adenosyl-L-methionine (SAM) and an iron-sulfur cluster to catalyze the reaction in the absence of oxygen.[14][15] HemN functions as a "Radical SAM enzyme".[15]

The sequential nature of the decarboxylation has been investigated, with studies on the oxygen-independent HemN suggesting that the propionate side chain of ring A is decarboxylated before that of ring B, with harderoporphyrinogen serving as a reaction intermediate.[16]

An Alternative Metabolic Fate: The Coproporphyrin-Dependent (CPD) Pathway

While the conversion to protoporphyrinogen IX is the canonical route, a distinct pathway for heme biosynthesis, known as the coproporphyrin-dependent (CPD) pathway , has been discovered and is particularly prevalent in Gram-positive bacteria like those in the Firmicutes and Actinobacteria phyla.[6][17][18]

In the CPD pathway, the metabolic fate of this compound diverges significantly:

-

Oxidation to Coproporphyrin III: Instead of oxidative decarboxylation, this compound is first oxidized to coproporphyrin III by a six-electron abstraction, catalyzed by the enzyme this compound oxidase (CgoX or the oxygen-independent CgoN).[19][20]

-

Iron Insertion: Ferrous iron is then inserted into coproporphyrin III by the enzyme coproporphyrin ferrochelatase (CpfC) to form coproheme .[19]

-

Decarboxylation to Heme b: Finally, coproheme is decarboxylated by coproheme decarboxylase (ChdC) to yield the final product, heme b .[19]

This pathway highlights a fascinating evolutionary divergence in heme biosynthesis, where protoporphyrin is not an intermediate.[17]

Regulation of this compound Metabolism

The flux of this compound through its metabolic pathways is tightly regulated to meet the cell's demand for heme while preventing the toxic accumulation of porphyrin intermediates.[18]

In eukaryotes, the primary site of regulation for the entire heme synthesis pathway is the first enzyme, δ-aminolevulinate synthase (ALAS). However, the activity of downstream enzymes, including CPOX, can also be influenced by various factors. For instance, in Aspergillus niger, overexpression of ferrochelatase (hemH), but not CPOX (hemF), led to a modest increase in cellular heme content, suggesting complex regulatory mechanisms in the final steps of heme biosynthesis.[21]

In bacteria utilizing the CPD pathway, the regulation is also multifaceted, with factors like iron availability and oxygen levels playing crucial roles in controlling the expression and activity of the pathway's enzymes.[6][18]

Clinical Significance: Hereditary Coproporphyria

A deficiency in the CPOX enzyme leads to the autosomal dominant genetic disorder hereditary coproporphyria (HCP) .[7][10][11] This deficiency results in the accumulation of this compound, which is then auto-oxidized to the stable, fluorescent molecule coproporphyrin III and excreted in urine and feces.[7][22]

Patients with HCP can experience a range of symptoms, including:

-

Acute neurovisceral attacks: Characterized by severe abdominal pain, nausea, vomiting, and neurological dysfunction.[23][24][25]

-

Cutaneous photosensitivity: Blistering skin lesions on sun-exposed areas due to the photosensitizing nature of the accumulated porphyrins.[7][11]

The diagnosis of HCP relies on biochemical analysis of porphyrin levels in urine and feces, followed by genetic testing to identify mutations in the CPOX gene.[23][24]

Experimental Protocols

Quantification of Porphyrins by High-Performance Liquid Chromatography (HPLC)

The analysis of porphyrin profiles in biological samples is crucial for both research and clinical diagnosis. HPLC coupled with fluorescence detection is a widely used and sensitive method.[26][27][28]

Principle: Porphyrins are separated based on their hydrophobicity on a reversed-phase column and detected by their native fluorescence.

Step-by-Step Methodology (General Protocol):

-

Sample Preparation (Urine):

-

Sample Preparation (Cell Lysates):

-

Harvest and wash cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate, pH 7.4).[30]

-

Lyse the cells by sonication on ice.[30]

-

Determine the protein concentration of the lysate.

-

For porphyrin extraction, a common method involves using an ethyl acetate/acetic acid mixture.[31]

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[26][30]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[26][28]

-

Flow Rate: Typically around 0.75-1.0 ml/min.[26]

-

Detection: A fluorescence detector is used with an excitation wavelength around 400-405 nm and an emission wavelength around 620-630 nm.[30][32]

-

Quantification: The concentration of each porphyrin is determined by comparing its peak area or height to that of a known standard.[26][29]

-

Note: Porphyrinogens are unstable and readily auto-oxidize to their corresponding porphyrins. Therefore, the quantification of coproporphyrin III by this method reflects the cellular pool of this compound.[31]

Assay of Coproporphyrinogen Oxidase (CPOX) Activity

Measuring the enzymatic activity of CPOX is essential for diagnosing HCP and for studying the enzyme's kinetics and regulation.

Principle: The assay measures the rate of conversion of the substrate, this compound, to the product, protoporphyrinogen IX. Since protoporphyrinogen IX is also unstable, it is oxidized to the stable and fluorescent protoporphyrin IX for quantification.[33]

Step-by-Step Methodology:

-

Preparation of Substrate (this compound):

-

This compound is typically prepared fresh by the chemical reduction of coproporphyrin III using sodium amalgam under an inert atmosphere.[30]

-

-

Enzyme Preparation (from Cell Lysates or Purified Protein):

-

Prepare cell lysates as described in the porphyrin quantification protocol. The lysate can be used directly as the enzyme source.

-

-

Enzymatic Reaction:

-

The reaction mixture typically contains:

-

A suitable buffer (e.g., Tris-HCl, pH 7.4).

-

The cell lysate or purified CPOX.

-

The freshly prepared this compound substrate.

-

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding an acid (e.g., HCl) or a solvent mixture (e.g., DMSO/methanol).[30] This also facilitates the oxidation of protoporphyrinogen IX to protoporphyrin IX.

-

Centrifuge to pellet the protein.

-

Inject the supernatant into the HPLC system for the quantification of protoporphyrin IX as described in the porphyrin analysis protocol.

-

Alternative Radiochemical Assay: A highly sensitive method involves using [14C]-labeled this compound as a substrate and quantifying the radiolabeled protoporphyrin IX product after separation by thin-layer chromatography.[34]

Data Presentation

Table 1: Key Enzymes in the Metabolic Fate of this compound

| Enzyme | Gene (Human) | Substrate | Product(s) | Cellular Location | Pathway |

| Coproporphyrinogen Oxidase (CPOX/HemF) | CPOX | This compound | Protoporphyrinogen IX | Mitochondrial Intermembrane Space | Canonical Heme Biosynthesis |

| Oxygen-Independent Coproporphyrinogen Oxidase (HemN) | hemN (bacterial) | This compound | Protoporphyrinogen IX | Cytoplasm/Mitochondria (bacterial) | Canonical Heme Biosynthesis (anaerobic) |

| This compound Oxidase (CgoX/CgoN) | hemY/ytpQ (bacterial) | This compound | Coproporphyrin III | Cytoplasm (bacterial) | Coproporphyrin-Dependent (CPD) Pathway |

| Coproporphyrin Ferrochelatase (CpfC) | hemH (bacterial) | Coproporphyrin III, Fe²⁺ | Coproheme | Cytoplasm (bacterial) | Coproporphyrin-Dependent (CPD) Pathway |

| Coproheme Decarboxylase (ChdC) | hemQ (bacterial) | Coproheme | Heme b | Cytoplasm (bacterial) | Coproporphyrin-Dependent (CPD) Pathway |

Table 2: Reported Coproporphyrinogen Oxidase Activity in Different Tissues

| Tissue | Organism | Activity | Reference |

| Liver | Rat | 0.41 ± 0.05 nmol protoporphyrin IX/h per mg protein | [33] |

| Liver | Human | 0.87 ± 0.06 nmol protoporphyrin IX/h per mg protein | [33] |

| Mononuclear Cells | Human (healthy) | 138 ± 21 pkat/g total soluble protein | [35] |

| Mononuclear Cells | Human (HCP) | 61-90 pkat/g total soluble protein | [35] |

| Lymphocytes | Human | 483 pmol protoporphyrin/h/mg protein | [34] |

Visualization of Metabolic Pathways and Workflows

Caption: Metabolic fates of this compound.

Caption: Workflow for CPOX activity assay.

Conclusion

The metabolic fate of this compound represents a critical control point in heme biosynthesis. The canonical pathway, catalyzed by coproporphyrinogen oxidase, ensures the efficient production of heme in eukaryotes and many prokaryotes. The discovery of the alternative coproporphyrin-dependent pathway in bacteria has expanded our understanding of the diversity of heme synthesis strategies in nature. For researchers and clinicians, a thorough understanding of these pathways, their regulation, and the methods to study them is essential for advancing our knowledge of heme metabolism and for developing effective diagnostics and therapies for porphyrias. The experimental protocols and data presented in this guide provide a solid foundation for such endeavors.

References

-

Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. (2024). Frontiers in Microbiology. [Link]

-

Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. (2024). Frontiers in Microbiology. [Link]

-

Biochemistry, Uroporphyrinogen. (2023). StatPearls. [Link]

-

Noncanonical coproporphyrin-dependent bacterial heme biosynthesis pathway that does not use protoporphyrin. (2015). Proceedings of the National Academy of Sciences. [Link]

-

Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. (2024). Frontiers in Microbiology. [Link]

-

Pathway for the coproporphyrin-dependent heme b biosynthesis. This... (n.d.). ResearchGate. [Link]

-

Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis. (2016). Bio-protocol. [Link]

-

Hereditary Coproporphyria. (2012). GeneReviews®. [Link]

-

The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes. (2023). Biology. [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

This compound oxidase. (n.d.). Wikipedia. [Link]

-

Hereditary Coproporphyria. (n.d.). DermNet. [Link]

-

Hereditary coproporphyria. (n.d.). Wikipedia. [Link]

-

Porphyrins HPLC Assay. (n.d.). Eagle Biosciences. [Link]

-

Structural basis of hereditary coproporphyria. (2005). Proceedings of the National Academy of Sciences. [Link]

-

Hereditary coproporphyria. (n.d.). Orphanet. [Link]

-

Hereditary Coproporphyria (HCP). (n.d.). United Porphyrias Association. [Link]

-

Crystal Structure Sheds Light on Hereditary Coproporphyria. (2006). University of Texas Health Science Center at Houston. [Link]

-

COPOX Activity Assay. (2023). HSC Cores - BookStack. [Link]

-

HPLC Methods for Analysis of Porphyrins in Biological Media. (2001). Current Protocols in Toxicology. [Link]

-

This compound oxidase assay. (1982). Enzyme. [Link]

-

Porphyrins HPLC Kit. (n.d.). DRG Instruments GmbH. [Link]

-

HPLC Methods for Analysis of Porphyrins in Biological Media. (2001). ResearchGate. [Link]

-

The role of this compound oxidase and ferrochelatase genes in heme biosynthesis and regulation in Aspergillus niger. (2013). Applied Microbiology and Biotechnology. [Link]

-

The alternative this compound oxidase (CgoN) catalyzes the oxygen-independent conversion of this compound into coproporphyrin III. (2024). Frontiers in Microbiology. [Link]

-

A description of an HPLC assay of this compound oxidase activity in mononuclear cells. (2003). Journal of Inherited Metabolic Disease. [Link]

-

Showing metabocard for this compound (HMDB0001261). (2005). Human Metabolome Database. [Link]

-

Cloning and characterization of the Escherichia coli hemN gene encoding the oxygen-independent this compound oxidase. (1998). Journal of Bacteriology. [Link]

-

Protoporphyrinogen Oxidase Activity Assay. (2023). HSC Cores - BookStack. [Link]

-

Oxygen-dependent coproporphyrinogen-III oxidase from Escherichia coli: one-step purification and biochemical characterisation. (2003). FEMS Microbiology Letters. [Link]

-

The oxygen-independent this compound oxidase HemN utilizes harderoporphyrinogen as a reaction intermediate during conversion of this compound to protoporphyrinogen IX. (2010). Biological Chemistry. [Link]

-

Simple and rapid method for the determination of coproporphyrinogen oxidase activity. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Showing metabocard for Coproporphyrin III (HMDB0000570). (2005). Human Metabolome Database. [Link]

-

Clinically Important Features of Porphyrin and Heme Metabolism and the Porphyrias. (1989). MDPI. [Link]

-

Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. (2015). Journal of the American Society for Mass Spectrometry. [Link]

-

Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. (2007). Clinical Chemistry and Laboratory Medicine. [Link]

-

Oxygen-independent coproporphyrinogen-III oxidase HemN from Escherichia coli. (2002). The Journal of Biological Chemistry. [Link]

-

Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury. (2019). ResearchGate. [Link]

-

A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. (2018). PLOS One. [Link]

-

Porphyria. (n.d.). Wikipedia. [Link]

-

Rapid simultaneous determination of protoporphyrin IX, uroporphyrin III and coproporphyrin III in human whole blood by non-linear variable-angle synchronous fluorescence technique coupled with partial least squares. (2010). Talanta. [Link]

-

Measuring acne using Coproporphyrin III, Protoporphyrin IX, and lesion-specific inflammation: an exploratory study. (2017). Journal of Biomedical Optics. [Link]

Sources

- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Porphyria - Wikipedia [en.wikipedia.org]

- 3. Structural basis of hereditary coproporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria [frontiersin.org]

- 6. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hereditary coproporphyria - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0001261) [hmdb.ca]

- 9. The Molecular Evolution, Structure, and Function of Coproporphyrinogen Oxidase and Protoporphyrinogen Oxidase in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound oxidase - Wikipedia [en.wikipedia.org]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Crystal Structure Sheds Light on Hereditary Coproporphyria | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Cloning and characterization of the Escherichia coli hemN gene encoding the oxygen-independent this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxygen-independent coproporphyrinogen-III oxidase HemN from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The oxygen-independent this compound oxidase HemN utilizes harderoporphyrinogen as a reaction intermediate during conversion of this compound to protoporphyrinogen IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The alternative this compound oxidase (CgoN) catalyzes the oxygen-independent conversion of this compound into coproporphyrin III [frontiersin.org]

- 21. The role of this compound oxidase and ferrochelatase genes in heme biosynthesis and regulation in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human Metabolome Database: Showing metabocard for Coproporphyrin III (HMDB0000570) [hmdb.ca]

- 23. Hereditary Coproporphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Orphanet: Hereditary coproporphyria [orpha.net]

- 25. Hereditary Coproporphyria (HCP) — United Porphyrias Association [porphyria.org]

- 26. eaglebio.com [eaglebio.com]

- 27. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 31. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 33. Simple and rapid method for the determination of coproporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound oxidase assay [pubmed.ncbi.nlm.nih.gov]

- 35. A description of an HPLC assay of this compound oxidase activity in mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

coproporphyrinogen III in different species

An In-depth Technical Guide to Coproporphyrinogen III Across Diverse Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract